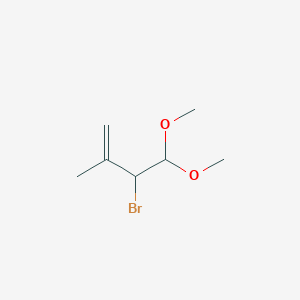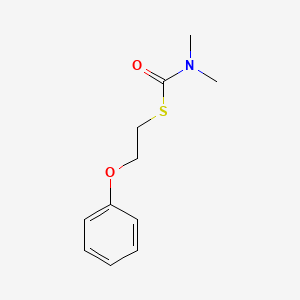
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is an organic compound with the molecular formula C7H13BrO2. It is a brominated alkene with two methoxy groups and a methyl group attached to the butene backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene can be achieved through several routes. One common method involves the bromination of 4,4-dimethoxy-2-methylbut-1-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 4,4-dimethoxy-2-methylbut-1-ene derivatives.
Elimination: Formation of 4,4-dimethoxy-2-methylbutadiene.
Oxidation: Formation of 4,4-dimethoxy-2-methylbutanal or 4,4-dimethoxy-2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy groups can participate in electron-donating effects, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylbut-1-ene: Similar structure but lacks the methoxy groups.
4-Bromo-3-methylbut-1-ene: Similar structure but with different substitution patterns.
1-Bromo-3-methyl-2-butene: Similar structure but with different positioning of the bromine atom.
Uniqueness
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is unique due to the presence of two methoxy groups, which can significantly alter its chemical properties and reactivity compared to other brominated alkenes. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
64545-01-3 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
3-bromo-4,4-dimethoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(8)7(9-3)10-4/h6-7H,1H2,2-4H3 |
InChI-Schlüssel |
YIJKAFLBFJLEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C(OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)



![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)

![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)





